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Compound of Interest

Methyl 3-fluoro-4-hydroxy-5-
Compound Name:
methoxybenzoate

Cat. No.: B13408899

Executive Summary & Compound Identity

Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate (often referred to as Methyl 5-fluorovanillate)
is a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical
ingredients (APIs), particularly kinase inhibitors and antibiotics where metabolic stability and

lipophilicity modulation are critical.

This guide provides a rigorous framework for the characterization of this compound,
distinguishing it from its non-fluorinated parent (Methyl Vanillate) and other structural analogs.

Compound ldentity Card

Property Detail

IUPAC Name Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate
Common Name Methyl 5-fluorovanillate

CAS Number 773874-64-9

Molecular Formula CoHoFOa4

Molecular Weight 200.16 g/mol

SMILES COC1=C(O)C(F)=CC(C(=0)0C)=C1

Core Structure 3,4,5-Trisubstituted Benzoate Ester
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Characterization Data Confirmation

Objective: To provide a self-validating protocol for confirming the identity and purity of the target
compound.

Nuclear Magnetic Resonance (NMR) Fingerprint

The introduction of the fluorine atom at position 3 (relative to the carboxyl group, or position 5
relative to the original vanillate numbering) drastically alters the spin system compared to
Methyl Vanillate.

Expected *H NMR Data (400 MHz, DMSO-de)

Note: Chemical shifts are estimated based on substituent effects relative to Methyl Vanillate.
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19F NMR Data
o Shift: d -130 to -140 ppm (Singlet or small doublet).

» Validation: The presence of a single sharp peak in this region confirms mono-fluorination.
Absence of this peak indicates failure of the reaction; multiple peaks indicate regioisomers or
poly-fluorination.

Mass Spectrometry (MS)

¢ lonization Mode: ESI (Negative or Positive mode).

e Molecular lon:
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o [M-H]7:199.15 m/z

o [M+H]*: 201.17 m/z

o [M+Na]*: 223.15 m/z

o Fragmentation Pattern: Loss of methyl group (-15) and carboxyl (-44) are common.

Comparative Analysis: Performance vs. Alternatives

Obijective: To assist medicinal chemists in selecting the right building block for SAR (Structure-

Activity Relationship) studies.

Physicochemical Profile

The fluorine substitution enhances lipophilicity and alters the pKa of the phenol, potentially

improving membrane permeability and metabolic stability compared to the non-fluorinated

analog.
) Alternative B: Methyl
Target: Methyl 5- Alternative A: Methyl
Feature ) ) 3-fluoro-4-
fluorovanillate Vanillate
hydroxybenzoate
Structure F + OMe + OH OMe + OH (No F) F + OH (No OMe)
CAS 773874-64-9 3943-74-6 403-01-0
LogP (Calc) ~2.1 ~1.5 ~1.9
pKa (Phenol) ~7.5 (More acidic) ~8.4 ~7.8
H-Bond Donor 1 (Phenol) 1 (Phenol) 1 (Phenol)
) . High (F blocks Low (Ring oxidation )
Metabolic Stability ) Medium
metabolism) prone)
] Bioisostere ) ] S
Primary Use o Starting material Simplified scaffold
optimization

Decision Logic for Selection
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Use the following logic to determine if Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate is the
correct choice for your workflow.

Use Methyl 3-fluoro-
No 4-hydroxybenzoate

Use Methyl 3-fluoro-
4-hydroxy-5-methoxybenzoate

Is H-Bond Acceptor
(OMe) Required?

Yes (Block C-5

Is Metabolic Stability
at C-5 Critical?

Select Building Block

Use Methyl Vanillate
(Low Cost, Baseline)

Click to download full resolution via product page

Figure 1: Decision tree for selecting the appropriate benzoate building block based on SAR
requirements.

Experimental Protocols

Obijective: Detailed methodologies for synthesis and quality control.

Synthesis Protocol (Electrophilic Fluorination)

Context: Direct fluorination of Methyl Vanillate using Selectfluor® is the most direct route.

Reagents:

Methyl Vanillate (1.0 eq)

Selectfluor® (1.1 eq)

Acetonitrile (Solvent)

Sodium Sulfate (Drying agent)
Step-by-Step Workflow:

 Dissolution: Dissolve Methyl Vanillate (10 mmol) in anhydrous Acetonitrile (50 mL) under an
inert atmosphere (N2).
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e Addition: Cool the solution to 0°C. Add Selectfluor® (11 mmol) portion-wise over 30 minutes
to control the exotherm.

e Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12—24 hours.
Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

o Endpoint: Disappearance of the starting material peak.

o Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in
Dichloromethane (DCM) and wash with water (3x) to remove succinimide byproducts.

 Purification: Dry the organic layer over Na2SOza, filter, and concentrate. Purify via silica gel
column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Quality Control (HPLC Method)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 pm).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

o Gradient: 5% B to 95% B over 10 minutes.

e Flow Rate: 1.0 mL/min.

e Detection: UV at 254 nm and 280 nm.

e Acceptance Criteria: Purity > 98.0% (Area %).

Visualizations

Synthesis & Characterization Pathway

This diagram illustrates the transformation and the critical checkpoints for validation.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13408899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Methyl Vanillate Selectfluor / MeCN
(C9H1004) 0°C -> RT
+ Reagent -
<

Reaction Mixture
(SM + Product + Isomers)

Silica Chromatography
(Hex/EtOAc)

QC Check 1: HPLC
Target >98%

Methyl 3-fluoro-4-hydroxy-
5-methoxybenzoate
(C9H9FO4)

QC Check 2: 19F-NMR
Single Peak @ -135 ppm

Click to download full resolution via product page
Figure 2: Synthetic pathway and critical quality control checkpoints for Methyl 5-fluorovanillate.

References

+ Sigma-Aldrich.Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate Product Page. Link (Verified
CAS 773874-64-9).
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e PubChem.Methyl 3-fluoro-4-methoxybenzoate (Analog Reference). Link (Used for spectral
shift comparison).

e NIST Chemistry WebBook.Methyl Vanillate Spectral Data. Link (Baseline data for non-
fluorinated parent).

e ChemicalBook.Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate CAS Data. Link.

¢ Banks, R. E.Selectfluor: Mechanistic Insight and Applications. Journal of Fluorine Chemistry.

» To cite this document: BenchChem. [Methyl 3-fluoro-4-hydroxy-5-methoxybenzoate:
Characterization & Comparison Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13408899#methyl-3-fluoro-4-hydroxy-5-
methoxybenzoate-characterization-data-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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